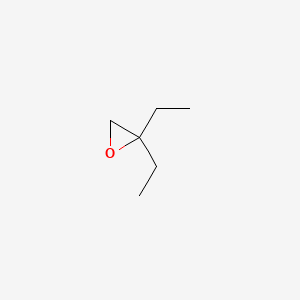

2,2-Diethyloxirane

Description

Significance of Highly Substituted Oxirane Structures in Synthetic Chemistry

Highly substituted oxiranes, particularly tetrasubstituted variants like 2,2-diethyloxirane, are valuable intermediates in organic synthesis. nih.govgoogle.com Their utility stems from the high degree of ring strain, which facilitates predictable ring-opening reactions to install functional groups at adjacent carbon atoms. nih.govacs.org This reactivity allows for the construction of complex molecular architectures. Optically pure epoxides are recognized as key building blocks in the pharmaceutical and agrochemical industries, as well as in the synthesis of natural products and materials science. nih.govacs.org

The synthesis of molecules containing chiral ketones with α-all-carbon quaternary stereocenters can be achieved using tetrasubstituted epoxides. nih.govacs.org These structural motifs are challenging to create but are present in many biologically active compounds. Furthermore, tetrasubstituted epoxides are precursors for compounds used in the pharmaceutical, agricultural, and fine chemical sectors. google.com The development of methods for the diastereoselective synthesis of highly sterically congested tetrasubstituted oxiranes is an ongoing area of research, highlighting their importance. acs.org The controlled ring-opening of these epoxides allows for the creation of products with widespread utility, either as final products or as versatile synthetic intermediates. nih.govacs.org

Current Research Trajectories in Epoxide Chemistry

Modern research in epoxide chemistry is diverse, focusing on developing new synthetic methods and expanding the scope of epoxide reactions. A significant trend is the advancement of asymmetric organocatalysis for the stereoselective synthesis and reaction of epoxides. acs.org This includes the desymmetrization of meso-epoxides and kinetic resolution of racemic epoxides to produce enantioenriched products, which are highly valued in medicinal chemistry. nih.govacs.org The development of novel chiral Brønsted acids and other organocatalysts continues to be a major focus. acs.org

Another key research direction involves the use of new catalytic systems to broaden the scope of epoxide transformations. For instance, researchers have demonstrated that zirconocene (B1252598) can catalyze epoxide ring-opening reactions under visible light, offering complementary regioselectivity compared to traditional titanocene-based methods. sciencedaily.com This use of an abundant, low-cost metal like zirconium aligns with the principles of green chemistry. sciencedaily.com Furthermore, studies are exploring the reactivity of epoxides in different environments, such as their oxidation processes in the atmosphere initiated by chlorine atoms, which has implications for atmospheric chemistry. rsc.org There is also continued interest in the epoxidation of challenging substrates, such as tetrasubstituted alkenes, using safe and economically viable in-situ methods to avoid handling hazardous preformed peroxy acids. google.com

Scope and Academic Relevance of this compound Research

This compound serves as a model substrate in various academic studies exploring the reactivity of tetrasubstituted epoxides. Its chemical behavior is dominated by the strained three-membered ring, making it susceptible to ring-opening reactions with a range of nucleophiles. vulcanchem.com The regioselectivity of these reactions is a key area of investigation; under acidic conditions, nucleophilic attack typically occurs at the less sterically hindered methylene (B1212753) carbon, while basic conditions can favor attack at the more substituted quaternary carbon. vulcanchem.com

The compound's reactivity has been specifically examined in reactions with Grignard reagents. vaia.com Studies show that the approach of a Grignard reagent to a hindered epoxide like this compound can be difficult, limiting reaction yields and demonstrating the impact of steric hindrance on reactivity. vaia.com In one example, the reaction of benzyl (B1604629) magnesium bromide with this compound involves the carbanion attacking the less hindered carbon of the epoxide, leading to ring-opening and the formation of an alcohol after hydrolysis. vaia.com

Additionally, this compound has been included in studies on cationic polymerization, where its ability to form polymers is investigated. osaka-u.ac.jp Such research helps to elucidate the effects of substituent bulkiness on polymerization processes. osaka-u.ac.jp

Physical Properties of this compound chemeo.com

| Property | Value | Unit |

| Normal Boiling Point (Tboil) | 378.65 ± 2.00 | K |

| Enthalpy of Vaporization (ΔvapH°) | 32.22 | kJ/mol |

| Enthalpy of Fusion (ΔfusH°) | 11.11 | kJ/mol |

| Critical Temperature (Tc) | 559.20 | K |

| Critical Pressure (Pc) | 3773.04 | kPa |

| Log of Water Solubility (log10WS) | -1.43 | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 1.575 |

Spectral Data for this compound

| Data Type | Information |

| ¹³C NMR | Spectra available and referenced in literature. nih.gov |

| GC Retention Index | 542 (Standard non-polar column). vulcanchem.comnih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2-diethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-6(4-2)5-7-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKYVUFYOFPYNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CO1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20304411 | |

| Record name | 2,2-diethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-17-2 | |

| Record name | 2,2-Diethyloxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Diethyloxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane,2-diethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diethyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20304411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 2,2 Diethyloxirane and Analogues

Epoxidation Reactions of Unsaturated Precursors

The most direct and widely utilized method for synthesizing epoxides is the oxidation of a carbon-carbon double bond. This transformation can be accomplished using various oxidizing agents and reaction pathways.

The reaction of an alkene with a peroxy acid, often called the Prilezhaev reaction, is a reliable method for epoxide synthesis. organic-chemistry.org Peroxy acids, such as 3-chloro-benzenecarboperoxoic acid (m-CPBA), contain an electrophilic oxygen atom that can be transferred to a nucleophilic alkene double bond. libretexts.org This reaction proceeds through a concerted mechanism, where the oxygen atom is delivered to the same side of the double bond, resulting in a syn addition. leah4sci.comyoutube.com For the synthesis of 2,2-diethyloxirane, the corresponding alkene precursor would be 2-ethyl-1-butene.

The general mechanism involves the alkene's pi bond attacking the electrophilic oxygen of the peroxy acid, leading to a cyclic transition state and subsequent formation of the epoxide and a carboxylic acid byproduct. libretexts.org The choice of peroxy acid and solvent can influence reaction rates and yields. Nonaqueous solvents are typically used to prevent the hydrolysis of the newly formed epoxide ring. libretexts.org

Table 1: Comparison of Peroxy Acids in Alkene Epoxidation

| Peroxy Acid | Abbreviation | Typical Substrate | Reported Yield (%) |

|---|---|---|---|

| 3-chloro-benzenecarboperoxoic acid | m-CPBA | General Alkenes | ~75-90% libretexts.org |

| Peracetic acid | PAA | Industrial Alkenes | Variable, used in situ nih.gov |

Ozonolysis is a powerful reaction that typically cleaves carbon-carbon double or triple bonds to form carbonyl compounds. Its application for the direct synthesis of simple epoxides like this compound is not a conventional or commonly documented pathway. The primary ozonide formed during the reaction is highly unstable and rearranges to an ozonide, which is then typically worked up reductively or oxidatively to yield alcohols, aldehydes, ketones, or carboxylic acids.

A hypothetical, multi-step pathway to an epoxide involving ozonolysis would be complex, potentially involving partial ozonolysis to a carbonyl compound, followed by subsequent reactions like the Corey-Chaykovsky epoxidation on the newly formed carbonyl group. However, for a simple target like this compound, this is not a synthetically efficient route compared to direct epoxidation of the corresponding alkene.

The formation of epoxides can occur as an intermediate step in the oxidative degradation of larger, more complex hydrocarbons. This is particularly relevant in biochemical and environmental contexts, such as the microbial degradation of petroleum contaminants. nih.gov Aerobic degradation pathways often involve oxygenase enzymes that activate and incorporate oxygen into a hydrocarbon substrate. nih.gov

However, these degradation processes are generally not selective synthetic methods for producing a specific, simple epoxide in high yield. The process typically results in a complex mixture of oxygenated intermediates that are further metabolized. nih.gov While a larger alkane could theoretically be oxidized and fragmented to yield this compound, controlling the reaction to stop at this specific product is synthetically challenging, making it an impractical method for targeted synthesis.

Cyclization Reactions in Oxirane Formation

An alternative to the direct oxidation of alkenes is the formation of the oxirane ring through an intramolecular cyclization reaction. A classic example is the base-promoted cyclization of a halohydrin. transformationtutoring.comlibretexts.org This method involves an intramolecular Williamson ether synthesis.

For the synthesis of this compound, a suitable precursor would be a 3-halo-3-ethylpentan-2-ol (e.g., 3-chloro-3-ethylpentan-2-ol). In the presence of a strong base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon bearing the halogen in an SN2 reaction, displacing the halide and closing the three-membered ring. transformationtutoring.com

Table 2: Influence of Base on Halohydrin Cyclization

| Base | pKa of Conjugate Acid | Suitability for Deprotonation |

|---|---|---|

| Sodium hydroxide (B78521) (NaOH) | ~15.7 | Effective |

| Sodium hydride (NaH) | ~36 | Highly Effective |

Direct Alkylation Strategies for Substituted Epoxides

Strategies that can be viewed as direct alkylation to form a substituted epoxide often involve the reaction of a carbonyl compound with a suitable reagent that provides the necessary carbon atom and facilitates ring closure. A prominent example for synthesizing 2,2-disubstituted epoxides is the Corey-Chaykovsky reaction. mdpi.com

This method involves the reaction of a ketone with a sulfur ylide, such as dimethyloxosulfonium methylide. For the synthesis of an analogue like 2,2-diphenyloxirane, the starting ketone would be benzophenone. The nucleophilic carbon of the ylide adds to the carbonyl carbon of the ketone, forming a betaine (B1666868) intermediate. This intermediate then undergoes intramolecular SN2 displacement of the sulfur group by the oxygen atom to form the epoxide ring. mdpi.com This approach is particularly valuable for creating sterically hindered epoxides and chiral tertiary alcohols from a broad range of ketones. mdpi.com

Table 3: Mentioned Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C₆H₁₂O |

| 3-chloro-benzenecarboperoxoic acid | 3-Chloroperoxybenzoic acid | C₇H₅ClO₃ |

| 2-ethyl-1-butene | 2-Ethylbut-1-ene | C₆H₁₂ |

| Peracetic acid | Peroxyethanoic acid | C₂H₄O₃ |

| Magnesium monoperoxyphthalate | Magnesium 2-carboxyperoxybenzoate | C₁₆H₁₀MgO₁₂ |

| 3-chloro-3-ethylpentan-2-ol | 3-Chloro-3-ethylpentan-2-ol | C₇H₁₅ClO |

| Sodium hydroxide | Sodium hydroxide | NaOH |

| Sodium hydride | Sodium hydride | NaH |

| Potassium tert-butoxide | Potassium 2-methylpropan-2-olate | C₄H₉KO |

| 2,2-diphenyloxirane | 2,2-Diphenyloxirane | C₁₄H₁₂O |

| Benzophenone | Diphenylmethanone | C₁₃H₁₀O |

Reaction Mechanisms and Pathways of 2,2 Diethyloxirane

Ring-Opening Reactionsbenchchem.com

The most characteristic reactions of 2,2-diethyloxirane involve the cleavage of the epoxide ring. cymitquimica.com The regioselectivity of these reactions is a critical aspect, determined by the reaction conditions and the nature of the attacking nucleophile. vulcanchem.com

Acid-Catalyzed Ring Opening Mechanismscymitquimica.comd-nb.infoscholaris.ca

Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group and activating the ring toward nucleophilic attack. d-nb.infolibretexts.org The mechanism of acid-catalyzed ring-opening is complex, exhibiting characteristics of both SN1 and SN2 pathways. libretexts.orgopenstax.org

Nucleophilic Attack and Regioselectivitycymitquimica.comd-nb.info

In acid-catalyzed ring-opening of unsymmetrical epoxides like this compound, the nucleophile preferentially attacks the more substituted carbon atom. d-nb.infolibretexts.org When the epoxide carbons are primary and tertiary (as in this compound), the attack occurs at the tertiary carbon. openstax.org This regioselectivity is governed by electronic factors rather than steric hindrance. libretexts.org The protonated epoxide has a transition state with significant positive charge buildup on the carbon atom that can best stabilize it. libretexts.org The tertiary carbon, being bonded to two ethyl groups and another carbon, is better able to stabilize this partial positive charge. allen.in

This process results in the formation of a trans product, as the nucleophile attacks from the side opposite the C-O bond, consistent with an SN2-like backside attack. libretexts.orgopenstax.org For instance, the reaction with anhydrous hydrogen halides (HX) yields a trans halohydrin. openstax.org

Research Findings on Acid-Catalyzed Regioselectivity

| Epoxide Structure | Reaction Condition | Major Product Outcome | Mechanistic Interpretation |

|---|---|---|---|

| Unsymmetrical (Primary/Tertiary Carbon) | Acidic (e.g., H₃O⁺, HX) | Nucleophilic attack at the more substituted (tertiary) carbon. d-nb.infoopenstax.org | The transition state has significant SN1 character, with positive charge stabilized at the more substituted position. libretexts.orglibretexts.org |

Carbocationic Intermediates and Pathwaysscholaris.ca

While a full, discrete carbocation intermediate is generally not formed, the transition state of the acid-catalyzed ring-opening has significant carbocationic character. libretexts.orgslideshare.net The reaction is best described as a hybrid between an SN1 and SN2 mechanism. libretexts.org

The process begins with the protonation of the epoxide oxygen. libretexts.org Subsequently, the carbon-oxygen bond begins to break, leading to a buildup of positive charge on the more substituted carbon atom. libretexts.orglibretexts.org This charge is stabilized by the electron-donating alkyl groups. allen.in Before a complete carbocation can form, the nucleophile attacks the electrophilic carbon. libretexts.orglibretexts.org The stability order of carbocations (tertiary > secondary > primary) explains why the positive charge accumulates at the tertiary carbon of the this compound ring system. allen.invaia.com

Base-Catalyzed Ring Opening Mechanismsd-nb.info

In the presence of a strong base or nucleophile (e.g., hydroxide (B78521), alkoxides), the ring-opening of this compound proceeds via a classic SN2 mechanism. libretexts.orgjove.com Unlike acid-catalyzed reactions, the epoxide oxygen is not protonated first. Instead, the potent nucleophile directly attacks one of the ring carbons. libretexts.org

Due to the SN2 nature of the reaction, steric hindrance is the dominant factor determining the site of attack. The nucleophile will attack the less sterically hindered carbon atom. d-nb.infojove.com In this compound, this is the primary methylene (B1212753) (CH₂) carbon. vulcanchem.com The attack forces the ring to open, forming an alkoxide intermediate, which is then protonated by a solvent molecule (like water or alcohol) to yield the final product. jove.com This pathway results in an inversion of configuration at the site of attack. jove.com

Comparison of Regioselectivity in Ring-Opening Reactions

| Condition | Mechanism | Site of Nucleophilic Attack | Key Influencing Factor |

|---|---|---|---|

| Acid-Catalyzed | SN1-like/SN2 hybrid libretexts.org | More substituted carbon d-nb.info | Electronic: Stabilization of partial positive charge in the transition state. libretexts.org |

Nucleophile-Initiated Ring-Opening Pathwaysresearchgate.net

A wide array of nucleophiles can be employed to open the epoxide ring of this compound, leading to a variety of functionalized products. vulcanchem.comlibretexts.org The reaction pathway (acidic vs. basic mechanism) depends on the nature of the nucleophile and the reaction conditions.

Under basic or neutral conditions, strong nucleophiles are required for the SN2 attack. jove.com Examples include:

Hydroxide (OH⁻) and alkoxides (RO⁻) to form diols and hydroxyethers, respectively. vulcanchem.comjove.com

Amines (RNH₂) to produce β-amino alcohols. vulcanchem.com

Thiols (RSH) to yield β-hydroxy sulfides. vulcanchem.com

Grignard reagents (RMgX) and organolithium reagents to form alcohols via C-C bond formation. libretexts.orgjove.com

Lithium aluminum hydride (LiAlH₄) to deliver a hydride ion. jove.com

Under acidic conditions, even weak nucleophiles like water or alcohols can effectively open the ring because the epoxide has been activated by protonation. d-nb.inforsc.org

Carbonylation Reactionsmolaid.com

This compound can undergo regioselective carbonylation reactions to produce β,β-disubstituted β-lactones. google.com This transformation involves the insertion of a molecule of carbon monoxide (CO) into one of the C-O bonds of the epoxide ring.

These reactions are typically catalyzed by transition metal complexes. A particularly effective catalyst system is [LA⁺][Co(CO)₄⁻], where [LA⁺] is a Lewis acid capable of coordinating to the epoxide. google.com The reaction is carried out under pressure with carbon monoxide. This method has been shown to proceed with high regioselectivity, favoring the formation of the β-lactone over other isomers. google.com The resulting β-lactones are valuable intermediates that can be subsequently converted to other useful structures, such as ketone-based aldol (B89426) adducts. google.com

Regioselective Carbonylation to β,β-Disubstituted Lactones

The carbonylation of 2,2-disubstituted epoxides, such as this compound, into β,β-disubstituted β-lactones is a significant transformation in organic synthesis. Research has demonstrated that this reaction can be achieved with high regioselectivity using specific catalytic systems. google.com A notable method involves the use of a bimetallic catalyst composed of a Lewis acid cation and a cobalt tetracarbonyl anion, represented as [LA+][Co(CO)4−]. google.comsigmaaldrich.com

This process involves reacting the epoxide with carbon monoxide (CO) under pressure in the presence of the catalyst. google.com The reaction demonstrates high regioselectivity, favoring the insertion of carbon monoxide between the oxygen and the less substituted carbon atom of the epoxide. This leads predominantly to the formation of the β,β-disubstituted lactone isomer over the α,α-disubstituted one, with reported regioselectivity of 90:10 or greater. google.commdpi.com The use of catalysts such as [(TPP)Cr(THF)2]+[Co(CO)4]− has been shown to be effective, providing high turnover numbers and frequencies for this transformation. mdpi.com The first successful carbonylation of a 2,2-disubstituted epoxide, isobutylene (B52900) oxide, utilized a Co2(CO)8/3-hydroxypyridine catalyst system, yielding the corresponding β-lactone. google.com

Table 1: Catalyst Systems for Regioselective Carbonylation of Epoxides

| Epoxide Substrate | Catalyst System | Product | Key Finding | Reference |

|---|---|---|---|---|

| 2,2-Disubstituted Epoxides | [LA+][Co(CO)4−] (e.g., LA+ = [(salen)Al]+) | β,β-Disubstituted β-Lactone | Enables highly regioselective carbonylation with >90:10 selectivity. | google.com |

| Isobutylene oxide | Co2(CO)8 / 3-hydroxypyridine | β,β-Dimethyl-β-propiolactone | First effective system for 2,2-disubstituted epoxides, though byproducts were formed. | google.com |

| Various Epoxides | [(TPP)Cr(THF)2]+[Co(CO)4]− | β-Lactones | High catalytic activity and regioselectivity under relatively mild conditions. | mdpi.com |

Subsequent Ring-Opening to Ketone Aldol Products

The β,β-disubstituted β-lactones synthesized via the carbonylation of epoxides are stable but reactive intermediates. They can be subsequently converted into ketone aldol products. google.com This two-step sequence, involving carbonylation followed by ring-opening, presents a strategic alternative to the traditional Mukaiyama aldol reaction. google.com

Mechanistic Insights into Carbonylation Processes

The mechanism for the regioselective carbonylation of epoxides to β-lactones using [LA+][Co(CO)4−] catalysts has been investigated. sigmaaldrich.commdpi.com The process is understood to proceed through a well-defined catalytic cycle.

Epoxide Activation: The cycle begins with the coordination of the oxophilic Lewis acid cation ([LA]+) to the oxygen atom of the this compound ring. This step activates the epoxide, making it more susceptible to nucleophilic attack. sigmaaldrich.com

CO Insertion: The ring-opening results in the formation of a cobalt-acyl intermediate. A molecule of carbon monoxide then rapidly inserts into the cobalt-carbon bond. sigmaaldrich.com

Ring Closure and Catalyst Regeneration: The final step is a ring-closing elimination, where the lactone ring is formed, and the [LA+][Co(CO)4−] catalyst is regenerated, allowing it to enter another catalytic cycle. sigmaaldrich.com

This proposed mechanism is consistent with experimental observations, including the high regioselectivity for β,β-disubstituted lactones and the inversion of stereochemistry at the β-carbon of the resulting lactone. sigmaaldrich.commdpi.com

Polymerization Mechanisms

This compound can undergo polymerization through several mechanistic pathways, primarily involving the opening of the strained epoxide ring. mdpi.com The specific pathway is determined by the choice of initiator and reaction conditions.

Ring-Opening Polymerization (ROP) for Polyether Synthesis

Ring-opening polymerization (ROP) is a primary method for converting epoxides into polyethers. nih.gov In the case of this compound, ROP leads to the formation of a polyether backbone. The polymerization can be initiated by various species, and significant progress has been made in developing organocatalysts that facilitate this process under mild conditions. nih.gov For example, bifunctional organocatalysts incorporating Lewis acidic sites for epoxide activation and a quaternary ammonium (B1175870) halide as an initiating site have shown unprecedented reactivity. nih.gov These systems can exhibit living polymerization characteristics, enabling the synthesis of polyethers with controlled molecular weights and low dispersity, even at very low catalyst loadings. nih.gov The mechanism often involves an Sɴ2 attack on one of the epoxide carbons, leading to chain propagation. nih.gov

Radical Polymerization Pathways

While ionic polymerization is more common for epoxides, radical ring-opening polymerization (RROP) is a known pathway for certain heterocyclic monomers. mdpi.com RROP can be advantageous in applications where volume change during polymerization must be minimized. mdpi.com The mechanism involves the generation of a radical species that attacks the ring. For standard epoxides like this compound, radical pathways are generally less favorable than ionic ones and are not widely reported. The process would require initiation by a radical source, followed by propagation where the radical attacks the epoxide ring, causing it to open and generate a new radical at the end of the growing chain. This new radical would then attack another monomer unit. rsc.orgscispace.com The viability of this pathway for this compound would strongly depend on the specific reaction conditions and the ability of a radical mechanism to compete with the more facile cationic or anionic routes. stanford.edu

Anionic and Cationic Polymerization Considerations

Ionic polymerization is a highly effective method for the ROP of epoxides, with the mechanism being either anionic or cationic depending on the initiator. stanford.edu The substitution pattern of this compound is critical in determining the regiochemistry of the ring-opening for each pathway.

Anionic Polymerization: This mechanism is initiated by a strong nucleophile, such as an alkali metal alkoxide or an organolithium compound. vaia.comaskfilo.com The nucleophile performs an Sɴ2 attack on the epoxide ring. For this compound, this attack occurs at the less sterically hindered carbon atom (the CH2 group). vaia.com This opens the ring to form a new, more stable primary alkoxide anion, which then acts as the propagating species, attacking the next monomer unit at the same less-substituted position. vaia.com This process continues, leading to the formation of a linear polyether.

Cationic Polymerization: This pathway is initiated by a protic acid or a Lewis acid, which may require a co-initiator. stanford.edu The initiator protonates or coordinates with the epoxide oxygen, making it a highly activated leaving group. Unlike the anionic case, the ring-opening event in cationic polymerization proceeds to form the most stable carbocation intermediate. For this compound, this means the C-O bond at the more substituted quaternary carbon breaks, forming a stable tertiary carbocation. vaia.com This carbocation is the propagating center and is subsequently attacked by the oxygen of the next monomer molecule. Low temperatures are often required to suppress unwanted side reactions like termination and chain transfer. stanford.edu

Table 2: Comparison of Ionic Polymerization Mechanisms for this compound

| Feature | Anionic Polymerization | Cationic Polymerization |

|---|---|---|

| Initiator | Strong nucleophiles (e.g., n-BuLi, RO⁻K⁺) | Protic or Lewis acids (e.g., H₂SO₄, BF₃) |

| Site of Attack | Less substituted carbon (CH₂) | More substituted (quaternary) carbon |

| Mechanism of Attack | Sɴ2 nucleophilic attack | Ring-opening to form a stable carbocation (Sɴ1-like) |

| Propagating Species | Alkoxide anion | Tertiary carbocation |

| Key Consideration | Requires highly pure reagents and inert atmosphere to avoid termination by protons (e.g., from water). stanford.edu | Formation of a stable tertiary carbocation directs the regiochemistry. Low temperatures suppress side reactions. stanford.eduvaia.com |

Catalysis in 2,2 Diethyloxirane Chemistry

Role of Acid Catalysts in Ring-Opening Reactions

Acid-catalyzed ring-opening of epoxides is a well-established synthetic methodology. masterorganicchemistry.comchimia.ch In the case of 2,2-diethyloxirane, the reaction is initiated by the protonation of the epoxide oxygen, which enhances the leaving group ability of the oxygen atom. masterorganicchemistry.com This is followed by nucleophilic attack on one of the electrophilic carbon atoms of the oxirane ring.

Under acidic conditions, the regioselectivity of the ring-opening of unsymmetrical epoxides is a critical consideration. For this compound, which is a 2,2-disubstituted epoxide, the reaction mechanism can exhibit characteristics of both SN1 and SN2 pathways. chimia.chlibretexts.org The attack of the nucleophile generally occurs at the more substituted carbon atom, a consequence of the developing positive charge being more stabilized at this position. This preference is a hallmark of an SN1-like mechanism where the transition state has significant carbocationic character. masterorganicchemistry.com

For instance, the hydrolysis of this compound in an acidic aqueous medium would be expected to yield 2-ethyl-2-methyl-1,2-propanediol. The reaction proceeds via protonation of the epoxide oxygen, followed by the attack of a water molecule at the tertiary carbon.

Key Research Findings:

Studies on analogous 2,2-disubstituted epoxides have shown that the acid-catalyzed ring-opening is highly regioselective, favoring attack at the more substituted carbon. google.com

The reaction stereochemistry typically proceeds with inversion of configuration if the nucleophilic attack occurs at a chiral center, although for the achiral this compound, this is not a factor.

The choice of acid catalyst and solvent can influence the reaction rate and the distribution of products. researchgate.net

Role of Base Catalysts in Ring-Opening Reactions

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides follows a classic SN2 mechanism. libretexts.org The reaction is initiated by the attack of a strong nucleophile on one of the epoxide carbons. For this compound, due to steric hindrance at the more substituted carbon, the nucleophilic attack preferentially occurs at the less substituted (primary) carbon atom.

This regioselectivity is a direct consequence of the SN2 pathway, where steric factors play a dominant role in determining the site of attack. The strained three-membered ring provides the driving force for the reaction, allowing the ring to open even with a poor leaving group like an alkoxide. libretexts.org

For example, the reaction of this compound with sodium methoxide (B1231860) in methanol (B129727) would yield 1-methoxy-2-ethyl-2-butanol. pearson.com The methoxide ion, a strong nucleophile, attacks the primary carbon of the epoxide ring.

Key Research Findings:

Quantum chemical analyses of similar non-symmetrical epoxides confirm that under basic conditions, the SN2 attack occurs at the sterically less hindered carbon atom. researchgate.net

The reaction is highly stereospecific, proceeding with a clean inversion of configuration at the site of nucleophilic attack.

The rate of the base-catalyzed ring-opening is dependent on the concentration of both the epoxide and the nucleophile.

Metal-Complex Catalysis in Carbonylation and Other Transformations

The use of metal complexes as catalysts has opened up new avenues for the transformation of epoxides, including carbonylation reactions.

Lewis Acid Catalysts (e.g., [LA+][Co(CO)4-])

A significant advancement in epoxide chemistry is the regioselective carbonylation of 2,2-disubstituted epoxides to β,β-disubstituted β-lactones, utilizing a catalyst system composed of a Lewis acid cation and a cobalt tetracarbonyl anion, [LA+][Co(CO)4-]. google.comsigmaaldrich.com

In this catalytic cycle, the Lewis acid activates the epoxide by coordinating to the oxygen atom. This is followed by a nucleophilic attack of the cobalt tetracarbonyl anion at the less substituted carbon of the epoxide. Subsequent insertion of carbon monoxide (CO) and ring-closure leads to the formation of the β-lactone and regeneration of the catalyst. sigmaaldrich.com This method has been shown to proceed with high regioselectivity. google.com

Table 1: Examples of Lewis Acid-Cobalt Catalysts in Epoxide Carbonylation

| Catalyst System | Epoxide Substrate | Product | Key Features |

|---|---|---|---|

| [Al(salen)]+[Co(CO)4]- | 2,2-Disubstituted Epoxides | β,β-Disubstituted β-Lactones | High regioselectivity, retention of stereochemistry. google.comsigmaaldrich.com |

Transition Metal Catalysts

Transition metals are excellent catalysts due to their ability to exist in multiple oxidation states and their capacity to donate and accept electrons. sigmaaldrich.comyoutube.com In the context of this compound chemistry, various transition metal complexes can catalyze a range of transformations beyond simple ring-opening. These include isomerization, polymerization, and addition reactions. nih.govrsc.org

For instance, palladium catalysts are known to be effective in various coupling reactions and hydrogenations. sigmaaldrich.com While specific examples for this compound are not extensively documented in readily available literature, the principles of transition metal catalysis suggest potential applications in reactions such as reductive ring-opening or isomerization to allylic alcohols. Iron and ruthenium catalysts are also noted for their versatility in a wide array of chemical transformations. sigmaaldrich.com

Heterogeneous Catalysis Applications

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. wikipedia.orgchemguide.co.uk The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. studymind.co.uk

In the context of this compound, solid acid or base catalysts can be employed for ring-opening reactions. For example, zeolites, clays, or supported metal oxides can act as solid acid catalysts. These materials possess active sites on their surface that can protonate the epoxide and facilitate nucleophilic attack. libretexts.org Similarly, solid base catalysts, such as hydrotalcites or basic resins, can be used for base-catalyzed transformations.

Table 2: Comparison of Heterogeneous and Homogeneous Catalysis

| Feature | Heterogeneous Catalysis | Homogeneous Catalysis |

|---|---|---|

| Phase | Catalyst and reactants are in different phases. wikipedia.org | Catalyst and reactants are in the same phase. wikipedia.org |

| Catalyst Separation | Generally easy (e.g., filtration). studymind.co.uk | Often difficult and may require distillation or extraction. |

| Catalyst Reusability | High potential for recycling. | Can be challenging to recycle. |

| Activity/Selectivity | Can sometimes be lower due to mass transfer limitations. | Often exhibits high activity and selectivity. chemistrystudent.com |

| Reaction Conditions | May require higher temperatures and pressures. | Often proceeds under milder conditions. |

Homogeneous Catalysis Applications

Homogeneous catalysis occurs when the catalyst and the reactants are in the same phase, typically in a solution. chemguide.co.ukwikipedia.org This type of catalysis often leads to higher reaction rates and selectivities because the active catalytic species are more accessible to the substrate molecules. chemistrystudent.com

The metal-complex catalyzed carbonylation of this compound using [LA+][Co(CO)4-] is a prime example of homogeneous catalysis. google.comsigmaaldrich.com Both the epoxide substrate and the catalyst are dissolved in a suitable solvent. Other examples of homogeneous catalysis in epoxide chemistry include the use of soluble transition metal complexes for isomerization or polymerization reactions. mdpi.com The ability of transition metals with various ligands to catalyze reactions in the same phase as the reactants makes them highly effective. rsc.orgbeilstein-journals.org

Autocatalytic Processes Involving this compound Derivatives

Autocatalysis is a chemical process where a product of a reaction acts as a catalyst for that same reaction. In the chemistry of epoxides, including derivatives of this compound, autocatalysis is a notable phenomenon, particularly in ring-opening reactions. While specific research on autocatalytic processes involving this compound derivatives is limited, the general principles of epoxide chemistry allow for a detailed understanding of the expected behavior.

The primary mechanism of autocatalysis in epoxide reactions involves the generation of a hydroxyl group (-OH) upon the ring-opening of the oxirane. This newly formed hydroxyl group can then act as a proton donor, activating another epoxide molecule and facilitating its subsequent reaction with a nucleophile. This leads to an acceleration of the reaction rate as the concentration of the hydroxyl-containing product increases.

A common example of this is the reaction between an epoxide and an amine. The initial reaction between the primary amine and the epoxide ring is often slow. However, the product of this reaction is a β-hydroxy secondary amine. The hydroxyl group of this product can then form a hydrogen bond with the oxygen atom of another epoxide molecule, making the carbon atoms of the oxirane ring more electrophilic and thus more susceptible to nucleophilic attack by another amine molecule. This catalytic cycle continues, leading to a characteristic sigmoidal kinetic profile where the reaction rate initially increases, reaches a maximum, and then decreases as the reactants are consumed. mdpi.comconicet.gov.ar

Similarly, the hydrolysis of epoxides can also exhibit autocatalytic behavior. The initial, uncatalyzed hydrolysis may be slow, but the resulting diol product contains hydroxyl groups that can catalyze the hydrolysis of further epoxide molecules.

For this compound, the presence of two ethyl groups on one of the oxirane carbons introduces significant steric hindrance. In nucleophilic ring-opening reactions under neutral or basic conditions, the nucleophile will preferentially attack the less substituted carbon atom (the CH2 group) in an SN2-type mechanism. The product of this reaction, a tertiary alcohol, will contain a hydroxyl group that can then participate in the autocatalytic cycle.

The general scheme for the autocatalytic ring-opening of this compound with a nucleophile (Nu-H) can be depicted as follows:

Initiation (uncatalyzed reaction): this compound + Nu-H → HO-C(CH2CH3)2-CH2-Nu

Propagation (autocatalyzed reaction): The hydroxyl group of the product forms a hydrogen bond with the oxygen of another this compound molecule, activating it. HO-C(CH2CH3)2-CH2-Nu + this compound ⇌ [Activated Complex] [Activated Complex] + Nu-H → 2 x [HO-C(CH2CH3)2-CH2-Nu]

This autocatalytic effect has been extensively studied in the curing of epoxy resins with amines, where the formation of hydroxyl groups significantly influences the polymerization kinetics. mdpi.comresearchgate.net

Research Findings

While specific kinetic studies on the autocatalysis of this compound are not prevalent in the literature, research on analogous systems provides valuable insights. Studies on the reaction of various epoxides with amines and other nucleophiles have consistently demonstrated the autocatalytic nature of these reactions, characterized by an initial induction period followed by a rapid acceleration of the reaction rate. rsc.org The electronic and steric properties of the substituents on the epoxide ring have been shown to influence the rate and regioselectivity of the ring-opening reaction. scholaris.ca

The table below illustrates a hypothetical kinetic profile for the autocatalytic reaction of this compound with a generic nucleophile, based on the established principles of epoxide chemistry. This data is representative and intended for illustrative purposes due to the absence of specific experimental data for this compound.

| Reaction Time (minutes) | Concentration of this compound (mol/L) | Concentration of Ring-Opened Product (mol/L) | Reaction Rate (mol/L·min) |

|---|---|---|---|

| 0 | 1.00 | 0.00 | 0.005 |

| 10 | 0.95 | 0.05 | 0.010 |

| 20 | 0.85 | 0.15 | 0.025 |

| 30 | 0.65 | 0.35 | 0.050 |

| 40 | 0.35 | 0.65 | 0.040 |

| 50 | 0.15 | 0.85 | 0.020 |

| 60 | 0.05 | 0.95 | 0.008 |

Regioselectivity and Stereoselectivity in 2,2 Diethyloxirane Reactions

Factors Influencing Regioselectivity in Ring-Openinglumenlearning.comyoutube.com

Regioselectivity in the ring-opening of 2,2-diethyloxirane refers to which of the two carbon atoms of the epoxide ring is attacked by the nucleophile. This selection is primarily governed by substituent effects, as well as steric and electronic control. vulcanchem.comcdnsciencepub.com

The two ethyl groups on one of the carbon atoms of this compound create a significant steric and electronic difference between the two carbons of the oxirane ring. One carbon is a quaternary center, while the other is a methylene (B1212753) (CH2) group. This inherent structural asymmetry is a key determinant in the site of nucleophilic attack. vulcanchem.com

Under basic or nucleophilic conditions, the reaction generally follows an S(_N)2 mechanism. jove.com The nucleophile attacks the less sterically hindered carbon atom, which in the case of this compound is the methylene carbon. vulcanchem.comjove.com For instance, the reaction with strong nucleophiles like sodium ethoxide or lithium aluminum hydride leads to the formation of a product where the nucleophile has bonded to the less substituted carbon. jove.com

Conversely, under acidic conditions, the oxygen atom of the epoxide is first protonated, creating a better leaving group. vulcanchem.comorganicchemistrytutor.com The subsequent nucleophilic attack occurs at the more substituted carbon atom. This is because the transition state has a significant carbocationic character, and the positive charge is better stabilized by the two electron-donating ethyl groups on the quaternary carbon. vulcanchem.com

| Condition | Site of Nucleophilic Attack | Primary Influencing Factor |

| Acidic | More substituted carbon (quaternary) | Electronic (stabilization of partial positive charge) |

| Basic/Nucleophilic | Less substituted carbon (methylene) | Steric (less hindrance) |

The regioselectivity of the ring-opening of this compound is a classic example of the interplay between steric and electronic effects. cdnsciencepub.com

Steric Control: In base-catalyzed reactions, the nucleophile directly attacks one of the ring carbons. The bulky ethyl groups on the quaternary carbon create significant steric hindrance, making the methylene carbon the more accessible site for attack. This is a clear case of steric control directing the reaction to the less crowded position. vulcanchem.comjove.com

Electronic Control: In acid-catalyzed reactions, the protonated epoxide has a weakened C-O bond. The transition state resembles a carbocation, and its stability is the dominant factor. The tertiary carbocation that would form at the quaternary carbon is more stable than the primary carbocation at the methylene carbon due to the inductive effect and hyperconjugation from the ethyl groups. Therefore, the nucleophile preferentially attacks the more substituted carbon, a process dictated by electronic control. vulcanchem.com

Control of Stereoselectivity (Syn/Anti Addition)lumenlearning.comchemistryschool.net

Stereoselectivity in epoxide ring-opening refers to the spatial arrangement of the groups in the product. The opening of the epoxide ring typically proceeds via an S(_N)2 mechanism, which dictates the stereochemical outcome. jove.com This process results in an anti-addition , where the nucleophile and the resulting hydroxyl group are on opposite faces of the original plane of the epoxide ring. byjus.comlibretexts.org

This is because the nucleophile attacks the carbon atom from the side opposite to the C-O bond that is breaking. libretexts.org This backside attack leads to an inversion of configuration at the carbon center being attacked. libretexts.orglibretexts.org For a cyclic system, this translates to the two new substituents being in a trans or anti-periplanar arrangement. chemistrysteps.com

| Reaction Type | Stereochemical Outcome | Mechanism |

| Epoxide Ring-Opening | Anti-addition | S(_N)2 backside attack |

Enantioselective and Diastereoselective Transformationschemistryschool.netresearchgate.netscispace.com

While this compound itself is achiral, its reactions can lead to the formation of chiral products, and the control of stereoisomer formation is crucial in synthesis.

Enantioselective Transformations: If a prochiral nucleophile attacks the epoxide, or if a chiral catalyst is used, it is possible to achieve enantioselectivity, where one enantiomer of the product is formed in excess. saskoer.ca For instance, the carbonylation of an enantiopure epoxide, a related reaction, has been shown to proceed with retention of stereochemistry to form an enantiopure product. google.com

Diastereoselective Transformations: When a reaction creates a new stereocenter in a molecule that already contains one or more stereocenters, the resulting stereoisomers are diastereomers. The selective formation of one diastereomer over another is known as diastereoselectivity. youtube.comdurgapurgovtcollege.ac.in In the context of this compound, if it reacts with a chiral nucleophile, the two possible products would be diastereomers. The steric and electronic interactions in the transition states leading to these diastereomers would likely differ in energy, resulting in a diastereoselective reaction. saskoer.ca For example, the reaction of a chiral enolate with an aldehyde can be highly diastereoselective. youtube.com Similarly, cycloaddition reactions can exhibit high diastereoselectivity. nih.gov

Retention and Inversion of Stereochemistry in Derivativesresearchgate.net

The stereochemical outcome of reactions involving derivatives of this compound is a direct consequence of the reaction mechanism.

Inversion of Stereochemistry: As discussed, the S(_N)2 ring-opening of the epoxide results in an inversion of stereochemistry at the site of nucleophilic attack. youtube.comlibretexts.org If the carbon being attacked is a stereocenter, its configuration (R or S) will be inverted in the product. libretexts.org This is a hallmark of S(_N)2 reactions. libretexts.org

Retention of Stereochemistry: Retention of stereochemistry occurs when a reaction at a chiral center does not change the relative configuration of the substituents. This can happen if the reaction does not involve breaking a bond to the chiral center, or if the mechanism involves a front-side attack, which is less common for S(_N)2 reactions. libretexts.org In some multi-step processes, such as certain rearrangements or reactions involving intermediates where the stereocenter is not lost, retention of configuration can be observed. lumenlearning.com For example, a method for the regioselective carbonylation of 2,2-disubstituted epoxides to β,β-disubstituted lactones, followed by ring-opening, has been shown to proceed with retention of stereochemistry. google.com

Theoretical and Computational Studies of 2,2 Diethyloxirane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular structures and energies. nih.gov For 2,2-diethyloxirane, these calculations have been employed to understand its geometry and behavior in chemical reactions. msacad.org

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. wikipedia.org It has been successfully applied to study various molecules, providing a good balance between accuracy and computational cost. wikipedia.orgsumitomo-chem.co.jp In the context of this compound, DFT calculations have been utilized to explore its properties. msacad.orgmsacad.org

Specifically, the B3LYP functional, a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, has been a popular choice for studying oxirane derivatives. msacad.orgmsacad.org This functional, often paired with correlation-consistent basis sets like cc-pVDZ and cc-pVTZ, has been used to compute the optimized equilibrium geometries of this compound. msacad.org Other functionals, such as M06-2X and ωB97XD, have also been employed to provide a comprehensive understanding of its electronic structure. msacad.orgmsacad.org These studies are crucial for understanding aspects like bond lengths and angles within the strained oxirane ring. msacad.org

Table 1: Computational Methods Applied to this compound

| Computational Method | Functionals | Basis Sets | Key Applications |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X, ωB97XD | cc-pVDZ, cc-pVTZ | Optimized equilibrium geometry, electronic structure analysis. msacad.orgmsacad.org |

| Ab Initio Methods | SCF (Hartree-Fock), MP2 | cc-pVDZ, cc-pVTZ | Calculation of optimized equilibrium geometries, investigation of electron correlation effects. msacad.orgmsacad.org |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to studying molecular systems. numberanalytics.com For this compound, methods such as the Self-Consistent Field (SCF) theory (also known as Hartree-Fock) and Møller-Plesset second-order perturbation theory (MP2) have been used. msacad.orgmsacad.org

The SCF method provides a foundational understanding of the electronic structure by considering each electron in the average field of all other electrons. montana.edu While it is a starting point, it neglects electron correlation. The MP2 method improves upon this by including electron correlation effects, which are crucial for accurate predictions of molecular properties. dtic.mil These methods, in conjunction with basis sets like cc-pVDZ and cc-pVTZ, have been applied to compute the optimized equilibrium geometries of this compound, offering a deeper understanding of its structure. msacad.orgmsacad.org

Reaction Pathway Elucidation and Potential Energy Surface Analysis

Understanding the mechanism of a chemical reaction requires mapping out the reaction pathway and analyzing the potential energy surface (PES). smu.edu The PES describes the potential energy of a system as a function of the positions of its atoms. youtube.com For reactions involving this compound, such as its ring-opening, computational methods are invaluable for elucidating the intricate steps involved. msacad.org

The study of epoxide ring-opening reactions, for instance, involves identifying transition states and intermediates. msacad.org Computational analysis can trace the path from reactants to products, revealing the lowest energy route. ub.edu This involves locating stationary points on the PES, including minima corresponding to stable species and saddle points corresponding to transition states. ub.edu The energy differences between these points provide crucial information about reaction barriers and thermodynamics. researchgate.net For example, in acid-catalyzed ring-opening reactions of asymmetric epoxides, computational studies can help determine which carbon atom is preferentially attacked by a nucleophile by examining the transition state energies. msacad.org

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions. rsc.org For this compound, theoretical methods can provide insights into how it will behave in various chemical environments. For instance, in the context of acid-catalyzed ring-opening reactions, there has been debate regarding the regioselectivity of nucleophilic attack on asymmetric epoxides. msacad.org

Computational studies on a series of asymmetric oxiranes, including this compound, have been conducted to address these questions. msacad.org By calculating properties such as bond lengths and analyzing the electronic and steric effects at the competing electrophilic carbon atoms, researchers can predict whether the nucleophile will attack the more or less substituted carbon. msacad.org These predictions are essential for synthetic chemists looking to control the outcome of a reaction. rsc.org The use of different levels of theory, including DFT and ab initio methods, allows for a robust assessment of these predictive models. msacad.org

Spectroscopic Characterization Methodologies in Research on 2,2 Diethyloxirane

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques are fundamental in identifying functional groups and providing a molecular fingerprint. hawaii.eduedinst.com For a molecule like 2,2-diethyloxirane, these methods are particularly useful for confirming the presence of the epoxide ring and the ethyl substituents.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com A specific vibration is IR active only if it causes a change in the molecule's dipole moment. The IR spectrum of an epoxide is characterized by several key absorptions. The C-O-C symmetric and asymmetric stretching of the oxirane ring are particularly diagnostic. For alkenes and related structures, C-H stretching peaks for unsaturated carbons typically appear between 3100 and 3000 cm⁻¹, while those for saturated carbons are found below 3000 cm⁻¹. spectroscopyonline.com

In this compound, the key IR absorptions are associated with the vibrations of the ethyl groups and the epoxide ring. The C-H stretching of the methyl and methylene (B1212753) groups are expected below 3000 cm⁻¹. The characteristic vibrations of the three-membered ether ring, including ring stretching and breathing modes, provide definitive evidence for the oxirane structure.

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound (Note: This table presents typical, generalized values for epoxide and alkane functionalities, as detailed experimental spectra for this specific compound are not widely published in primary research literature.)

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 2975-2950 | Asymmetric C-H Stretch | -CH₃ |

| 2885-2865 | Symmetric C-H Stretch | -CH₃ |

| 2940-2915 | Asymmetric C-H Stretch | -CH₂- |

| 2870-2840 | Symmetric C-H Stretch | -CH₂- |

| ~1250 | Ring Breathing/Symmetric Stretch | Epoxide Ring |

| ~950-810 | Asymmetric Ring Stretch | Epoxide Ring |

| ~840-750 | Symmetric Ring Deformation | Epoxide Ring |

This interactive table is based on generalized spectral data for epoxides and alkyl groups.

Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. edinst.com A vibrational mode is Raman active if it leads to a change in the polarizability of the molecule. edinst.com For symmetric molecules, vibrations that are IR-inactive may be Raman-active, and vice-versa. The symmetric "breathing" mode of the oxirane ring, for example, typically produces a strong and sharp band in the Raman spectrum.

Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can enhance the Raman signal by factors of 10¹⁰ or more. mdpi.com This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, primarily due to electromagnetic and chemical enhancement mechanisms. mdpi.comaps.org While specific SERS studies on this compound are not prominent in the literature, the technique could be used to study its interaction with metal catalysts or its orientation on surfaces, providing valuable information for applications in catalysis and materials science. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. The chemical shift of a nucleus provides information about its local electronic environment. For this compound, ¹H and ¹³C NMR are standard characterization methods.

NMR is also a uniquely powerful tool for mechanistic elucidation, allowing for the non-destructive, quantitative analysis of reactions in real-time. nih.gov Techniques like in-situ NMR monitoring can track the concentration of reactants, intermediates, and products over time, providing crucial kinetic data. nih.govumich.edu For example, in the acid-catalyzed ring-opening of this compound to form a diol, NMR could be used to:

Monitor the disappearance of the characteristic signals for the oxirane ring protons and carbons.

Observe the appearance and growth of new signals corresponding to the diol product.

Potentially detect transient intermediates, providing direct evidence for the reaction pathway.

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: Data is based on computational predictions and typical values for similar structures, as found in databases like PubChem.)

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹³C | Quaternary Ring Carbon (C-2) | ~65-70 | Singlet |

| ¹³C | Methylene Ring Carbon (C-3) | ~50-55 | Triplet |

| ¹³C | Ethyl Methylene Carbon (-CH₂-) | ~25-30 | Triplet |

| ¹³C | Ethyl Methyl Carbon (-CH₃) | ~8-12 | Quartet |

| ¹H | Methylene Ring Protons (-CH₂- in ring) | ~2.5-2.7 | Singlet |

| ¹H | Ethyl Methylene Protons (-CH₂-) | ~1.4-1.6 | Quartet |

| ¹H | Ethyl Methyl Protons (-CH₃) | ~0.9-1.1 | Triplet |

This interactive table is based on typical and predicted NMR spectral data. nih.gov

Mass Spectrometry for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org In the electron ionization (EI) mass spectrum of this compound (molar mass 100.16 g/mol ), a molecular ion peak (M⁺) may be observed at m/z = 100. nih.gov

The fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for epoxides and ethers include alpha-cleavage (cleavage of a bond adjacent to the oxygen atom). For this compound, the loss of an ethyl group (C₂H₅, mass 29) would lead to a significant fragment ion at m/z = 71.

MS is also highly effective for reaction monitoring, especially when coupled with separation techniques like gas chromatography (GC-MS). imreblank.ch It offers high sensitivity and selectivity, allowing for the detection and quantification of reactants, products, and byproducts in complex mixtures. researchgate.net Techniques like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) on tandem mass spectrometers provide exceptional specificity for tracking target molecules during a chemical process. srmatlas.orgnih.gov

Table 3: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 100 | [C₆H₁₂O]⁺ (Molecular Ion, M⁺) |

| 85 | [M - CH₃]⁺ |

| 71 | [M - C₂H₅]⁺ |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

This interactive table is based on general fragmentation patterns for ethers and epoxides. libretexts.org

X-ray Based Spectroscopic Techniques for Chemical Structure and Bonding Analysis

X-ray based spectroscopic techniques probe the core-level electrons of atoms, providing direct information about the elemental composition and chemical bonding environment.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. ucdavis.edu In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be determined. researchgate.net

An XPS analysis of this compound would provide distinct signals for the C 1s and O 1s core levels.

C 1s Signal: The carbon signal would be expected to resolve into at least two components: one for the carbons bonded to oxygen in the epoxide ring (C-O), which would appear at a higher binding energy due to the electron-withdrawing effect of the oxygen, and another for the alkyl carbons (C-C, C-H) at a lower binding energy.

O 1s Signal: The binding energy of the O 1s peak would be characteristic of an ether-type oxygen (C-O-C), helping to confirm the chemical nature of the oxygen atom in the molecule.

This level of detail makes XPS a powerful tool for confirming the chemical structure and for studying how the molecule interacts with or bonds to surfaces. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS/EDX)

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.orgthermofisher.com The method relies on the interaction between a high-energy beam of charged particles, such as electrons, and the sample. vaccoat.com When the electron beam strikes the sample, it can excite an electron in an inner atomic shell, ejecting it and creating an electron hole. wikipedia.org An electron from a higher-energy outer shell then drops to fill the hole, releasing the energy difference as an X-ray. wikipedia.org

The energy of the emitted X-ray is characteristic of the element from which it originated, as each element possesses a unique atomic structure and, consequently, a unique set of emission peak energies. wikipedia.org An energy-dispersive spectrometer measures the number and energy of these emitted X-rays, allowing for the determination of the elemental composition of the specimen. wikipedia.orgthermofisher.com The resulting data is typically displayed as a spectrum with X-ray energy on the x-axis and the number of counts on the y-axis. libretexts.org The position of the peaks identifies the elements present, while the intensity of the peaks corresponds to their concentration. thermofisher.com

In the context of this compound (C₆H₁₂O), EDS analysis would be expected to identify the constituent elements: Carbon (C), Oxygen (O), and Hydrogen (H). However, the detection of hydrogen is not possible with X-ray spectroscopy. libretexts.org The technique is proficient in identifying elements from Beryllium (Be) to Californium (Cf). oxinst.com When integrated with Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), EDS can provide elemental maps, showing the spatial distribution of elements within the analyzed area. bruker.comeurobioimaging-access.eu

While no specific research data for the EDS analysis of this compound is publicly available, the theoretical application of this technique would confirm the presence and relative quantities of carbon and oxygen. The accuracy of quantitative analysis can be affected by factors such as overlapping X-ray emission peaks. wikipedia.org

Table 1: Theoretical EDS Detectable Elements in this compound

| Element | Symbol | Atomic Number (Z) | Detectable by EDS/EDX |

|---|---|---|---|

| Carbon | C | 6 | Yes |

| Oxygen | O | 8 | Yes |

Near-Edge X-ray Absorption Fine Structure (NEXAFS)

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), is a type of absorption spectroscopy that provides detailed information about the electronic structure, chemical state, and local coordination of atoms within a material. wikipedia.orgesrf.fr The technique involves tuning the energy of X-rays to just above the absorption edge of a specific core level of an element in the sample. wikipedia.org This causes the excitation of a core electron to an unoccupied state or the continuum. esrf.fr

The NEXAFS spectrum measures the X-ray absorption coefficient as a function of photon energy. esrf.fr The features in the spectrum, such as the position and intensity of absorption peaks, are highly sensitive to the local chemical environment and bonding of the absorbing atom. wikipedia.orgrsc.org This makes NEXAFS a powerful tool for probing the unoccupied electronic states and determining molecular orientation in adsorbed molecules. rsc.org

For a molecule like this compound, NEXAFS spectroscopy could be employed to study the C K-edge and O K-edge. Analysis of the C K-edge NEXAFS spectrum would provide insights into the various carbon bonds present (C-C, C-H, C-O) and the structure of the oxirane ring. The O K-edge spectrum would be sensitive to the electronic environment of the oxygen atom within the epoxide ring. While specific experimental NEXAFS studies on this compound are not found in the surveyed literature, the technique is broadly applied to organic films and molecules to understand their electronic properties. rsc.orgmdpi.com The interpretation of NEXAFS spectra is often supported by theoretical calculations to assign the observed spectral features to specific electronic transitions. rsc.org

Table 2: Potential NEXAFS/XANES Applications for this compound

| Absorption Edge | Information Obtainable |

|---|---|

| Carbon K-edge | Probing unoccupied molecular orbitals related to C-C, C-H, and C-O bonds. Information on the orientation and structure of the ethyl groups and the oxirane ring. |

2,2 Diethyloxirane As a Versatile Synthetic Intermediate

Precursor to Alcohols and Other Functional Groups

The most prominent reaction of 2,2-diethyloxirane is its ring-opening, which can be initiated by either acids or bases to produce a range of functionalized compounds. cymitquimica.comvulcanchem.com These reactions are fundamental to its role as a precursor in organic synthesis. a2bchem.com

Under acidic conditions , the epoxide oxygen is first protonated. Subsequently, a nucleophile attacks one of the ring carbons. In the case of this compound, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom, which is the methylene (B1212753) (CH₂) carbon. vulcanchem.com For instance, reaction with methanol (B129727) under acidic catalysis yields 2-ethyl-2-methoxy-1-butanol. msu.edu

Under basic conditions , a strong nucleophile is required to open the strained ring. The attack typically occurs at the more substituted carbon atom due to electronic factors. vulcanchem.com This regioselectivity is a hallmark of base-catalyzed epoxide ring-opening reactions. jove.com A variety of strong nucleophiles can be employed, including alkoxides, hydroxides, cyanides, and Grignard reagents, leading to the formation of diverse products. jove.comorganicchemistrytutor.com For example, reaction with water leads to a 1,2-diol, while alcohols yield hydroxyethers, and amines produce β-amino alcohols. vulcanchem.com

The table below summarizes the types of products formed from the ring-opening of this compound with various nucleophiles.

| Nucleophile | Product Type |

| Water (H₂O) | 1,2-Diol (Glycol) |

| Alcohols (ROH) | Hydroxyether |

| Amines (RNH₂) | β-Amino Alcohol |

| Thiols (RSH) | β-Hydroxy Sulfide |

| Cyanide (CN⁻) | β-Hydroxy Nitrile |

| Grignard Reagents (RMgX) | Alcohol |

Formation of Lactones and Ketone Aldol (B89426) Products

This compound can be a precursor for the synthesis of lactones, which are cyclic esters. byjus.com The synthesis of lactones often involves the intramolecular esterification of a hydroxycarboxylic acid. byjus.com While direct conversion pathways from this compound are not extensively detailed in the provided search results, its derivatives can participate in such cyclizations. For example, derivatives containing both a hydroxyl and a carboxyl group, which can be synthesized from the oxirane, could undergo lactonization.

Furthermore, derivatives of this compound can be converted into ketone aldol products. molaid.com The aldol reaction involves the nucleophilic addition of an enolate to a carbonyl compound, resulting in a β-hydroxy aldehyde or ketone, known as an aldol addition product. numberanalytics.commasterorganicchemistry.comlibretexts.org Subsequent dehydration can lead to an α,β-unsaturated carbonyl compound, in a process called an aldol condensation. numberanalytics.comlibretexts.org Carbonylated cyclic products derived from this compound can be transformed into ketone aldol products. molaid.com

Role in Polymer Synthesis

Epoxides, including this compound, are utilized as monomers in polymerization reactions. cymitquimica.comsigmaaldrich.com The ring-opening polymerization of epoxides can proceed via different mechanisms, leading to the formation of polyethers. The strain in the three-membered ring provides the thermodynamic driving force for these reactions. jove.com

Polymerization can be initiated by various species, leading to polymers with different properties. The process often involves the addition of monomers to active sites on a growing polymer chain. sigmaaldrich.com While specific details on the polymerization of this compound are not abundant in the search results, its structural similarity to other epoxides used in polymer synthesis suggests its potential in creating polymers with specific characteristics influenced by the diethyl-substituted repeating units.

Synthesis of Complex Organic Molecules

The reactivity of the epoxide ring makes this compound a valuable starting material for the synthesis of more complex organic molecules. vulcanchem.comontosight.aichemicalbook.in Its ability to introduce a specific arrangement of atoms and functional groups is crucial in multi-step synthetic sequences. lkouniv.ac.inafjbs.com

The ring-opening reactions provide access to a variety of difunctionalized compounds that can be further elaborated. For example, the resulting diols or amino alcohols can serve as key intermediates in the synthesis of natural products or pharmaceutically active compounds. researchgate.net The strategic use of this compound allows for the controlled construction of stereocenters and complex carbon skeletons.

Derivatization for Advanced Chemical Synthesis (e.g., Esters, Carboxylates)

This compound can be derivatized into various functional groups, including esters and carboxylates, to serve as intermediates in advanced chemical synthesis. a2bchem.comthermofisher.com

Esters can be prepared from the alcohol functionalities generated through the ring-opening of this compound. libretexts.org For example, the resulting 1,2-diol or hydroxyether can be esterified by reaction with a carboxylic acid or its derivative, such as an acid chloride. chemistrysteps.com The Fischer esterification, which involves reacting an alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. chemistrysteps.com

Carboxylates and their corresponding carboxylic acids can also be synthesized. diva-portal.org For instance, oxidation of the primary alcohol formed from the ring-opening of this compound would yield a carboxylic acid. Furthermore, derivatization reagents can be used to convert carboxylic acids into other functional groups for further synthetic manipulations. chromforum.orgunirioja.es

Q & A

Q. What are the established methods for synthesizing and characterizing 2,2-diethyloxirane?

- Methodological Answer : Synthesis typically follows epoxidation of diethyl-substituted alkenes, as described in regioselective carbonylation procedures. For example, this compound (yield: 36%) is produced via epoxide formation under controlled conditions, yielding a colorless oil. Characterization involves 1H NMR (δ 2.58 ppm, singlet for oxirane protons; δ 0.92 ppm, triplet for ethyl CH3) and 13C NMR (δ 61.01 ppm for oxirane carbons; δ 9.04 ppm for ethyl CH3) . Documentation of purity (>97%) and spectroscopic validation are critical for reproducibility .

Table 1 : NMR Data for this compound

| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | 2.58 | s (2H) | Oxirane protons |

| 1H | 0.92 | t (6H, J=7.6 Hz) | Ethyl CH3 |

| 13C | 61.01 | - | Oxirane C |

| 13C | 9.04 | - | Ethyl CH3 |

| Source: |

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and multinuclear NMR are indispensable. HRMS (DART) confirms the molecular ion peak at m/z 101.09649 (calcd. 101.09609 for C6H13O+) . NMR analysis resolves steric environments, with distinct signals for ethyl groups and oxirane ring protons. Cross-validation with computational simulations (e.g., DFT) enhances structural confidence .

Advanced Research Questions

Q. How do steric and electronic effects govern regioselectivity in this compound ring-opening reactions?

- Methodological Answer : Steric hindrance from the 2,2-diethyl substituents directs nucleophilic attack toward the less hindered position. Computational studies (B3LYP/cc-pVTZ) reveal that bond elongation at the more substituted carbon correlates with electronic destabilization, favoring nucleophilic attack at the less substituted site. For example, in base-catalyzed ring-opening (e.g., NaOH), the major product is determined by steric accessibility .

Q. What computational approaches are used to study the equilibrium geometry and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) with functionals like M06-2X and ωB97XD, paired with Dunning basis sets (cc-pVDZ/cc-pVTZ), optimizes molecular geometries. Bond length analysis (C-O: ~1.43 Å) identifies strain and predicts regioselectivity. Comparative studies with asymmetric analogs (e.g., 2,2,3-triethyloxirane) highlight steric vs. electronic contributions .

Table 2 : Computed C-O Bond Lengths in Oxirane Derivatives

| Compound | C-O Bond Length (Å) |

|---|---|

| This compound | 1.432 |

| 2,2,3-Triethyloxirane | 1.438 (less substituted) |

| Source: |

Q. How can contradictions in byproduct formation during this compound synthesis be resolved?

- Methodological Answer : Discrepancies (e.g., unexpected oxirane isomers) arise from competing reaction pathways. For instance, oxidation of hexenes may yield 2,3-diethyloxirane as a minor byproduct due to radical-mediated cyclization . Mechanistic studies using isotopic labeling or kinetic analysis (e.g., Arrhenius plots) clarify dominant pathways. Cross-referencing experimental yields with computational transition-state energies resolves such contradictions .

Methodological Best Practices

- Experimental Design : Prioritize regioselective conditions (e.g., low temperature, polar aprotic solvents) to minimize side reactions .

- Data Validation : Use orthogonal techniques (NMR, HRMS, DFT) to confirm structural assignments .

- Conflict Resolution : Combine kinetic studies, isotopic tracing, and computational modeling to address mechanistic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.